

Crystal Structure Analysis of Violuric Acid and Its Salts: A Technical Guide

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Compound of Interest

Compound Name: Violuric acid

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Abstract

Violuric acid, a derivative of barbituric acid, is a colorless compound renowned for its ability to form intensely colored salts with a wide range of cations, a phenomenon known as pantochromism.[1][2][3] This property, driven by electronic transitions within the violurate anion, makes these compounds compelling targets for materials science and coordination chemistry. [2] Understanding the three-dimensional arrangement of atoms and the intricate network of intermolecular interactions is paramount to correlating their structures with their physicochemical properties. Single-crystal X-ray diffraction stands as the definitive technique for elucidating these structures. This technical guide provides a comprehensive overview of the crystal structure analysis of **violuric acid** and its salts, targeting researchers, scientists, and professionals in drug development. It consolidates crystallographic data, details key experimental protocols, and explores the significant supramolecular features that govern the solid-state architecture of these vibrant materials.

Introduction to Violuric Acid

Violuric acid (systematic name: 6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione) is an organic compound that can be prepared by the reaction of barbituric acid with nitrous acid.[4] While the acid itself is colorless, its deprotonation yields the violurate anion, $[\text{ON}=\text{C}(\text{CONH})_2\text{CO}]^-$, which is responsible for the characteristic deep colors of its salts.[1][4] This color is attributed to an $n \rightarrow \pi^*$ electronic transition within the anion.[2] The **violuric acid** molecule is known to exist as a mixture of keto-enol tautomers.[5] Its structure contains multiple hydrogen bond donors and

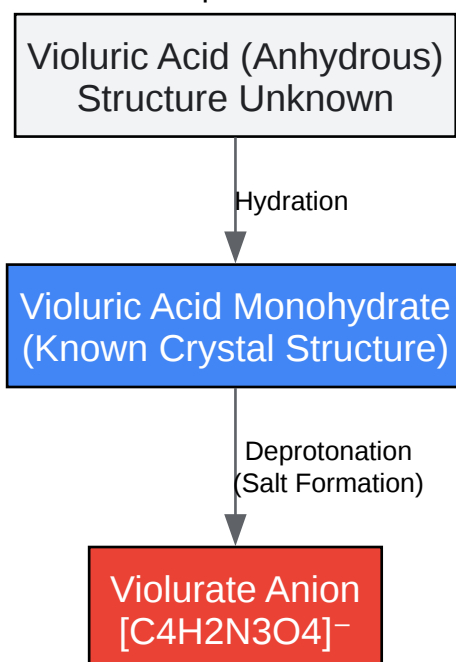
acceptors, enabling the formation of complex supramolecular assemblies through N—H···O, O—H···O, and N—H···N hydrogen bonds.[1][6][7] These interactions are fundamental to the crystal packing and the overall stability of the resulting structures.

Crystal Structure of Violuric Acid

The crystal structure of **violuric acid** has been determined in its hydrated form, as **violuric acid monohydrate**. [8][9] To date, the crystal structure of unsolvated, anhydrous **violuric acid** remains unknown.[1] The monohydrate exists in at least two polymorphic forms, with the structure having been determined by both X-ray and neutron diffraction to precisely locate the hydrogen atoms.[8][9] In the crystal lattice, **violuric acid** and water molecules form extensive hydrogen-bonded sheets.[10]

A logical relationship exists between the unknown anhydrous form, the characterized monohydrate, and the violurate anion that forms the basis of its colorful salts.

Logical Relationship of Violuric Acid Forms



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Caption: Relationship between **violuric acid** forms.

Table 1: Crystallographic Data for **Violuric Acid** Monohydrate

Parameter	Violuric Acid Monohydrate (Polymorph 1)	Perdeuterated Violuric Acid Monohydrate
Formula	C ₄ H ₅ N ₃ O ₅ [8]	C ₄ D ₃ N ₃ O ₄ ·D ₂ O[9]
Crystal System	Monoclinic[8]	Orthorhombic[9]
Space Group	P 1 2 ₁ /n 1[8]	Cmc2 ₁ [9][11]
a (Å)	7.862[8]	6.217[9]
b (Å)	8.869[8]	14.373[9]
c (Å)	9.479[8]	7.516[9]
α (°) **	90.00[8]	90.00
β (°)	100.25[8]	90.00
γ (°) **	90.00[8]	90.00
Z	4[8]	4[9]
Reference	[8]	[9]

Crystal Structures of Violurate Salts

The deprotonation of **violuric acid** allows it to form a vast array of salts with diverse cations, including organic ammonium ions, metal ions, and protonated organic bases.[2][6][12] These salts often crystallize as hydrates or co-crystals, incorporating solvent molecules or the neutral **violuric acid** molecule itself into the lattice.[1][7]

Table 2: Selected Crystallographic Data for Violurate Salts

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Z	Ref.
Di-isopropyl ammonium Violurate	$C_{10}H_{18}N_4O_4$	Monoclinic	$P2_1/c$	13.911 (3)	12.378 (3)	15.341 (3)	105.1(3)	8	[6]
1,10-phenanthroline Violuric Acid Pentahydrate	$C_{12}H_9N_2^{+} \cdot C_4H_2N_3O_4^{4-} \cdot C_4H_3N_3O_4 \cdot 5H_2O$	Triclinic	P-1	7.749(2)	12.910 (3)	14.593 (3)	82.5(3)	2	[1][7]
Sodium 1,3-dimethylviolate Trihydrate	$C_6H_{12}N_3NaO_7$	Orthorhombic	Pnma	13.639 (3)	7.009(1)	12.015 (2)	90.0	4	[2]
Magnesium 1,3-dimethylviolate	-- INVALID D-LINK-- 2	Monoclinic	C2/c	12.181 (2)	8.974(2)	11.233 (2)	117.1(3)	2	[12]

Hexahydrate

L-

Serine

Violuric

Acid

Dihydrate

 C_7H_{12} N_4O_9

Orthorhombic

 $P2_12_12_1$

1

7.464(

2)

9.172(

2)

19.508

(4)

90.0

4

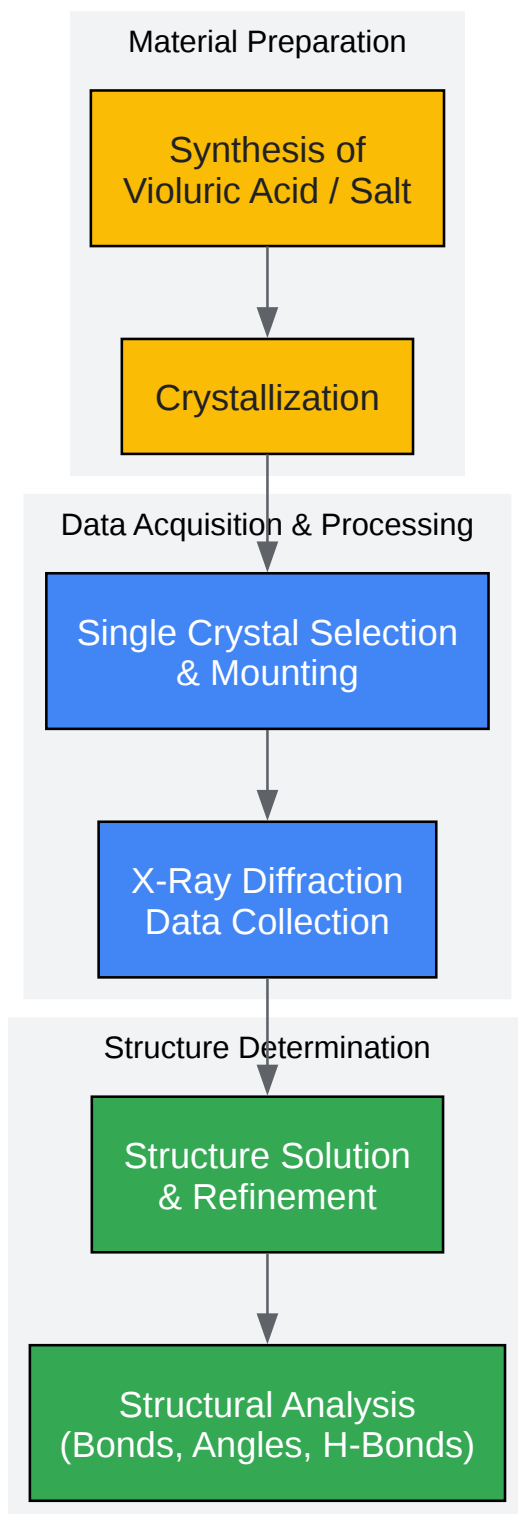
[\[13\]](#)[\[14\]](#)

Key Supramolecular Features

The crystal structures of **violuric acid** and its salts are dominated by non-covalent interactions, which dictate the packing of molecules and ions in the solid state.

- **Hydrogen Bonding:** This is the most significant interaction, with N-H and O-H groups acting as donors and carbonyl (C=O) and nitroso (N=O) groups acting as acceptors.[\[6\]](#)[\[7\]](#) In many violurate salts, anions are interconnected by hydrogen bonds to form one-dimensional tapes or chains. A frequently observed pattern is the $R^2_2(8)$ graph-set motif, where two violurate anions are linked by a pair of N—H \cdots O hydrogen bonds.[\[1\]](#)[\[7\]](#)
- **Coordination Polymers:** In the presence of metal cations, violurate anions act as versatile ligands.[\[12\]](#) Alkali and alkaline earth metals, for instance, can be bridged by violurate anions to form one-, two-, or three-dimensional coordination polymers in the solid state.[\[2\]](#)[\[12\]](#)
- **Role of Water Molecules:** In hydrated structures, water molecules are crucial, often bridging violurate tapes, linking cations to anions, and forming extensive hydrogen-bonded networks that stabilize the entire crystal lattice.[\[1\]](#)[\[3\]](#)[\[7\]](#)

General Workflow for Crystal Structure Analysis

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